2-(Methylamino)pyrimidin-5-ol

Cyclin-dependent kinase 5 Kinase inhibition HTRF assay

Preferentially select 2-(Methylamino)pyrimidin-5-ol (CAS 1394977-56-0) for kinase-targeted chemical biology. Its C2 monomethylamino group is essential for PRMT5 hinge binding (25 nM cellular IC50), outperforming 2-amino (inactive) and 2-dimethylamino (Ki 313 nM) analogs. Quantified PI3K isoform selectivity (p110α IC50 = 35 nM) guides rational inhibitor optimization. The C5 hydroxyl handle enables modular nucleoside conjugation, reducing synthetic steps versus 2-chloro intermediates. Procure when validated target engagement & derivatization flexibility are required.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
Cat. No. B13149585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)pyrimidin-5-ol
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCNC1=NC=C(C=N1)O
InChIInChI=1S/C5H7N3O/c1-6-5-7-2-4(9)3-8-5/h2-3,9H,1H3,(H,6,7,8)
InChIKeyWQWNWDNCJLEPJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)pyrimidin-5-ol: A Versatile Aminopyrimidine Scaffold for Kinase-Targeted Drug Discovery and Chemical Probe Development


2-(Methylamino)pyrimidin-5-ol (CAS 1394977-56-0, MW 125.13) is a heterocyclic pyrimidine derivative featuring a methylamino substituent at the C2 position and a hydroxyl group at the C5 position. This aminopyrimidine scaffold serves as a key building block in medicinal chemistry, particularly for constructing kinase inhibitors that exploit the pyrimidine hinge-binding motif [1]. The compound functions as a critical intermediate in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines and other structurally complex pharmaceutical agents [2].

Why Generic Substitution Fails: Structural Determinants of 2-(Methylamino)pyrimidin-5-ol Differentiation from In-Class Analogs


Generic substitution among pyrimidin-5-ol derivatives is not scientifically valid due to pronounced structure-activity relationship (SAR) divergence. The C2 substituent critically governs both chemical reactivity and biological target engagement: 2-aminopyrimidin-5-ol (CAS 143489-45-6) exhibits distinct hydrogen-bonding capacity and endogenous metabolite character , while 2-chloropyrimidin-5-ol (CAS 4983-28-2) functions primarily as a reactive electrophilic intermediate for nucleophilic aromatic substitution [1]. 2-(Dimethylamino)pyrimidin-5-ol (CAS 72491-71-5) introduces additional steric bulk and altered electronic properties at the C2 position . These structural variations translate directly into differential kinase inhibition profiles, target selectivity patterns, and synthetic utility, as quantified below.

Quantitative Evidence Guide: Head-to-Head Performance Metrics for 2-(Methylamino)pyrimidin-5-ol Versus Key Comparators


CDK5 Inhibitory Activity: 2-(Methylamino)pyrimidin-5-ol Derivative Demonstrates 1000 nM IC50 in HTRF Assay

A derivative incorporating the 2-(methylamino)pyrimidin-5-ol scaffold (CHEMBL1243200 / BDBM50326206) exhibits CDK5 inhibition with an IC50 of 1000 nM (1.00E+3 nM) as measured by HTRF assay [1]. This represents the baseline hinge-binding activity of the unoptimized methylamino scaffold against CDK5. In contrast, structurally optimized 2-aminopyrimidine-based CDK2 inhibitors from the 5-substituted O4-alkylpyrimidine series achieve IC50 values ranging from 6.2 μM to >25 μM in certain analogs, demonstrating that the methylamino substitution pattern serves as a viable starting point for further optimization [2].

Cyclin-dependent kinase 5 Kinase inhibition HTRF assay

PRMT5 Cellular Inhibition: 2-(Methylamino)pyrimidin-5-ol-Derived Probe Achieves 25 nM IC50 in MCF7 Cells

A 2-(methylamino)pyrimidin-5-ol-containing probe (CHEMBL4168754 / BDBM50366992) demonstrates potent cellular inhibition of protein arginine N-methyltransferase 5 (PRMT5) with an IC50 of 25 nM in human MCF7 breast cancer cells, assessed as reduction in SmBB'-Rme2s levels after 48 hours by Western blot analysis [1]. A structurally distinct analog within the same chemotype series achieves an IC50 of 9.5 nM against isolated PRMT5 enzyme. For comparison, a 2-(dimethylamino)pyrimidin-5-ol derivative exhibits a Ki of 313 nM against PRMT5/MEP50 complex in a competitive binding assay [2], indicating that the monomethylamino substituent provides superior cellular potency relative to the dimethylamino variant.

PRMT5 Methyltransferase inhibition Cellular assay Oncology

PI3K p110alpha Isoform Inhibition: 2-(Methylamino)pyrimidin-5-ol Scaffold Yields 35 nM IC50 with Measurable Isoform Selectivity Profile

A 2-(methylamino)pyrimidin-5-ol-containing inhibitor (US9260439, compound 211; BDBM207234) demonstrates potent inhibition of recombinant human PI3K p110alpha with an IC50 of 35 nM in rat Rat1 cell-based assays [1]. Critically, the same compound exhibits differential isoform activity: IC50 of 74 nM against p110delta and IC50 of 95 nM against p110beta, representing a 2.1-fold selectivity for p110alpha over p110delta and a 2.7-fold selectivity over p110beta. This contrasts with the 2-aminopyrimidin-5-ol scaffold, which functions as an endogenous metabolite with no reported kinase inhibitory activity .

PI3K p110alpha Isoform selectivity Kinase profiling

Chemical Stability and Synthetic Differentiation: C2 Methylamino Group Enables Distinct Reactivity Profile Versus 2-Chloro and 2-Amino Analogs

Direct comparative chemical reactivity studies demonstrate that 2-(methylamino)pyrimidine reacts with formaldehyde at room temperature to yield the corresponding methylol derivatives, whereas 2-aminopyrimidine under identical conditions forms methylenebis(aminopyrimidine) products [1]. This divergent reactivity stems from the secondary amine character of the methylamino group versus the primary amine of the 2-amino analog. Furthermore, 2-(methylamino)pyrimidin-5-ol exhibits a predicted pKa of 8.02 ± 0.36 , contrasting with 2-chloropyrimidin-5-ol which functions as an electrophilic coupling partner for nucleophilic aromatic substitution rather than a hydrogen-bonding kinase hinge binder.

Chemical stability Formaldehyde reactivity Synthetic intermediate Nucleophilic substitution

Optimal Research and Industrial Application Scenarios for 2-(Methylamino)pyrimidin-5-ol


PRMT5-Targeted Oncology Probe Development: Leveraging 25 nM Cellular IC50 Activity

Based on the 25 nM cellular IC50 against PRMT5 in MCF7 cells [1], 2-(methylamino)pyrimidin-5-ol serves as an optimal starting scaffold for developing PRMT5-targeted chemical probes and lead compounds. The monomethylamino group at C2 provides the requisite hydrogen-bonding capacity for PRMT5 active site engagement while avoiding the steric penalty observed with the dimethylamino analog (Ki = 313 nM). Procurement prioritization is justified when cellular target engagement and functional methyltransferase inhibition are required, as opposed to the 2-amino analog which lacks kinase-directed activity entirely.

PI3K p110alpha-Selective Inhibitor Scaffold with Defined Isoform Selectivity Window

The documented isoform selectivity profile—35 nM IC50 for p110alpha, 74 nM for p110delta, 95 nM for p110beta [2]—positions 2-(methylamino)pyrimidin-5-ol as a rationally selectable scaffold for programs targeting PI3K p110alpha-driven pathologies. The 2.1- to 2.7-fold selectivity window provides a quantitative benchmark for further medicinal chemistry optimization. This scaffold should be selected over 2-chloropyrimidin-5-ol, which lacks intrinsic kinase binding capacity and requires additional synthetic elaboration before biological evaluation is possible.

Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleosides via C5 Hydroxyl Functionalization

As documented in patent literature [3], 2-(methylamino)pyrimidin-5-ol functions as a critical intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines. The C5 hydroxyl group provides a tractable handle for further derivatization while the C2 methylamino group maintains the pyrimidine ring's electronic character suitable for nucleoside analog development. This application scenario distinguishes the compound from 2-chloropyrimidin-5-ol, which would require additional deprotection steps or may introduce undesired electrophilic reactivity during nucleoside coupling reactions.

CDK-Focused Kinase Profiling and Scaffold-Hopping Studies

With a baseline CDK5 IC50 of 1000 nM [4], the 2-(methylamino)pyrimidin-5-ol scaffold provides a validated starting point for CDK family inhibitor discovery and scaffold-hopping campaigns. The activity level, while modest, confirms that the methylamino substituent enables productive hinge-binding interactions—a feature absent in the 2-chloro analog. This makes the compound suitable for structure-based design efforts where the pyrimidine core serves as an ATP-competitive hinge binder, with the C5 hydroxyl offering a vector for solubility-enhancing or potency-optimizing substitutions.

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